molecular formula C10H10F3NO2 B1354264 Ethyl 2-methyl-6-(trifluoromethyl)nicotinate CAS No. 380355-65-7

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

Cat. No. B1354264
M. Wt: 233.19 g/mol
InChI Key: VWUMOTRXCZMICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.19 g/mol . The compound is liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate were not found in the search results, there are related studies on the synthesis of similar compounds. For instance, an efficient synthesis and characterization of amine and amide derivatives of Ethyl 6-(trifluoromethyl)nicotinate have been reported .


Molecular Structure Analysis

The InChI code for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is 1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 . Its canonical SMILES is CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate has a boiling point of 229°C at 760 mmHg . It has a topological polar surface area of 39.2 Ų and a complexity of 255 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate and its derivatives have been utilized in the synthesis of complex organic molecules. For instance, its use as an intermediate in the synthesis of certain 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones has been highlighted. This indicates its role in facilitating the production of specific naphthyridine derivatives, showcasing its utility in creating intricate molecular structures (Eichler, Rooney, & Williams, 1976).

Development of Anti-infective Agents

The compound has been mentioned as a key intermediate in the synthesis of novel anti-infective agents, suggesting its importance in medicinal chemistry. The development of a safe and economical synthesis process for a closely related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlights the industrial and pharmaceutical relevance of these compounds (Mulder et al., 2013).

Retinoprotective Effects

A specific derivative, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has been evaluated pharmacologically for its retinoprotective effects in a rat model of retinal ischemia–reperfusion. This study demonstrates its potential in improving retinal microcirculation and resistance to ischemia, providing insights into its therapeutic applications in ocular health (Peresypkina et al., 2020).

Antibacterial Activity

A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized from amines related to ethyl 2-methyl-6-(trifluoromethyl)nicotinate, have shown notable antibacterial activity. This points to the compound's role in the development of new antibacterial agents and highlights its significance in addressing microbial resistance challenges (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Analytical Chemistry Applications

The compound and its derivatives have been subjects in analytical chemistry, specifically in studies involving densitometry and thin-layer chromatography (TLC). These studies aim to evaluate the separation effects of nicotinic acid derivatives, showcasing the compound's importance in analytical methods and pharmaceutical quality control (Pyka & Klimczok, 2007).

Crystallography Studies

Studies in crystallography have examined compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, focusing on their molecular conformations and crystal structures. Such research provides deep insights into the molecular properties and potential applications of these compounds in various fields, including materials science (Cobo, Glidewell, Low, & Orozco, 2008).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . It is recommended to store the compound at room temperature .

properties

IUPAC Name

ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUMOTRXCZMICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468682
Record name Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

CAS RN

380355-65-7
Record name Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.